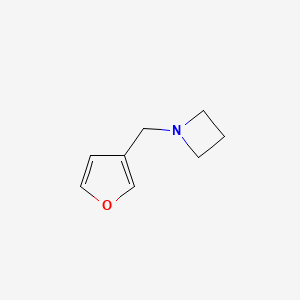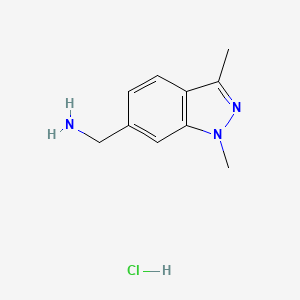
1,3-Diethoxy-1,3-dimethyl-1,3-disiletane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethoxy-1,3-dimethyl-1,3-disiletane is an organosilicon compound with the molecular formula C8H20O2Si2. It is a member of the disilacyclobutane family, characterized by a four-membered ring containing two silicon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diethoxy-1,3-dimethyl-1,3-disiletane can be synthesized through several methods. One common approach involves the reaction of dichlorodimethylsilane with ethanol in the presence of a base, such as sodium ethoxide. The reaction proceeds as follows:
Cl2Si(CH3)2+2C2H5OH→(C2H5O)2Si(CH3)2+2HCl
The resulting product, this compound, is then purified through distillation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diethoxy-1,3-dimethyl-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can yield silanes.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Diethoxy-1,3-dimethyl-1,3-disiletane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3-diethoxy-1,3-dimethyl-1,3-disiletane involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes cleavage of the Si-O bonds, leading to the formation of silanols or siloxanes. In reduction reactions, the Si-O bonds are reduced to Si-H bonds, forming silanes. The specific pathways and molecular targets depend on the reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Similar in structure but contains an additional oxygen atom in the ring.
1,3-Dimethoxy-1,3-dimethyl-1,3-disiletane: Similar but with methoxy groups instead of ethoxy groups.
Uniqueness
1,3-Diethoxy-1,3-dimethyl-1,3-disiletane is unique due to its specific ethoxy functional groups, which provide distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and material science .
Eigenschaften
CAS-Nummer |
1967-90-4 |
|---|---|
Molekularformel |
C8H20O2Si2 |
Molekulargewicht |
204.41 g/mol |
IUPAC-Name |
1,3-diethoxy-1,3-dimethyl-1,3-disiletane |
InChI |
InChI=1S/C8H20O2Si2/c1-5-9-11(3)7-12(4,8-11)10-6-2/h5-8H2,1-4H3 |
InChI-Schlüssel |
CTNZAPZZIAVMCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si]1(C[Si](C1)(C)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682400.png)
![8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13682405.png)
![Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13682412.png)

![Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13682433.png)



